molecular formula C14H12Br2 B1581278 2,2'-Bis(bromomethyl)biphenyl CAS No. 38274-14-5

2,2'-Bis(bromomethyl)biphenyl

Cat. No. B1581278
CAS RN: 38274-14-5
M. Wt: 340.05 g/mol
InChI Key: VDXGURZGBXUKES-UHFFFAOYSA-N
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Description

2,2’-Bis(bromomethyl)biphenyl is a chemical compound with the molecular formula C14H12Br2 . It has an average mass of 340.053 Da and a monoisotopic mass of 337.930573 Da . It is also known by other names such as 1,1’-biphenyl, 2,2’-bis(bromomethyl)-, 2,2’-Bis(bromomethyl)-1,1’-biphenyl, and 2,2’-Bis(bromomethyl)biphenyl .


Molecular Structure Analysis

The molecular structure of 2,2’-Bis(bromomethyl)biphenyl consists of two phenyl rings connected by two bromomethyl groups . The linear formula is represented as BrCH2C6H4C6H4CH2Br .


Chemical Reactions Analysis

2,2’-Bis(bromomethyl)biphenyl has been used in the preparation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring . It was also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .


Physical And Chemical Properties Analysis

2,2’-Bis(bromomethyl)biphenyl has a melting point of 90-92 °C (lit.) . It has a molecular weight of 340.05 .

Scientific Research Applications

Application 1: Preparation of Mononuclear Rhodium (III) Complex

  • Summary of the Application: “2,2’-Bis(bromomethyl)biphenyl” is used in the preparation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring .
  • Results or Outcomes: The outcome of this application is the formation of a mononuclear rhodium (III) complex. The exact properties and potential applications of this complex are not specified in the source .

Application 2: Preparation of Chiral Atropoisomeric α,α-Disubstituted Glycine

  • Summary of the Application: “2,2’-Bis(bromomethyl)biphenyl” is also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .
  • Results or Outcomes: The outcome of this application is the formation of a new chiral atropoisomeric α,α-disubstituted glycine. The exact properties and potential applications of this compound are not specified in the source .

Safety And Hazards

2,2’-Bis(bromomethyl)biphenyl is considered hazardous. It may cause respiratory irritation and severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXGURZGBXUKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291081
Record name 2,2'-Bis(bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(bromomethyl)-1,1'-biphenyl

CAS RN

38274-14-5
Record name NSC73047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73047
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bis(bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bis(bromomethyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
S Toyota, Y Matsuda, S Nagaoka, M Oki… - Bulletin of the Chemical …, 1996 - journal.csj.jp
The title reactions did not afford the corresponding organocopper compound as a stable entity, but rather a dimerized biphenyl compound (2,2′-bis(alkylthiomethyl)biphenyl), its copper…
Number of citations: 14 www.journal.csj.jp
D Istrati, G Marton, C Draghici, A Grigore… - Revue Roumaine de …, 2005 - researchgate.net
The flow-vacuum pyrolysis of the title diol, between 6000C–8000C and 1mm Hg in argon atmosphere, was investigated using GC/MS. The main reaction products were: fluorene, 9-…
Number of citations: 4 www.researchgate.net
M Weishäupl, C Robl, W Weigand, S Kowalski… - Inorganica Chimica …, 2011 - Elsevier
2,2′-Diethynylbiphenyl was prepared in a three step sequence from commercially available 2,2′-bis(bromomethyl)biphenyl and subsequently reacted with the phosphinegold(I) …
Number of citations: 11 www.sciencedirect.com
AZ Al‐Rubaie, AY Al‐Marzook… - Recueil des Travaux …, 1996 - Wiley Online Library
Abstract Treatment of 2,2′‐bis(bromomethyl)biphenyl with potassium tellurocyanate in dry DMSO gave 1,7‐dihydro‐1H‐dibenzo[c,e]tellurepin (1) in 60% yield as an unexpected …
Number of citations: 6 onlinelibrary.wiley.com
AZ Al-Rubaie, AF Hassan - Polyhedron, 1992 - Elsevier
The reaction of 2,2-bis(bromomethyl)biphenyl with tellurium powder and sodium iodide gave the orange compound 1,1-diiodo-2,7-dihydro-3,4-5,6-dibenzotellurepin (1), which is easily …
Number of citations: 6 www.sciencedirect.com
MEM Abdelbagi, S Mondal, S van Smaalen, HG Alt - Polyhedron, 2018 - Elsevier
ansa metallocene complexes of Ti, Zr and Hf were synthesized, characterized and tested as catalysts for homogeneous ethylene polymerization. The ligand system comprises two …
Number of citations: 5 www.sciencedirect.com
MI Burguete, SV Luis, JF Miravet, M Querol… - Chemical …, 1999 - pubs.rsc.org
Polyaza[n]cyclophanes containing the 2,2′-biphenyl subunit are prepared in good yields by reaction of the corresponding pertosylated polyamine and 2,2′-bis(bromomethyl)biphenyl …
Number of citations: 12 pubs.rsc.org
ED BERGMANN, ZVI PELCHOWICZ - The Journal of Organic …, 1954 - ACS Publications
The observation of Wittig and Witt (1) that benzyl bromide reacts with phenyllithium to give dibenzyl has been applied recently to the synthesis of 9, 10-dihydrophenanthrenes from “…
Number of citations: 7 pubs.acs.org
ED Bergmann, Z Pelchowicz - Journal of the American Chemical …, 1953 - ACS Publications
The reaction between lithium phenyl and 2, 2'-bis-(bromomethyl)-diphenylmethane and-dibenzyl leads to about equal parts of polymeric materials and l, 2, 4, 5, 8, 9, ll, 12-…
Number of citations: 50 pubs.acs.org
Q Wang, Y Li, J Hong, Z Fan - Chinese journal of polymer science, 2006 - World Scientific
The novel cyclic trithiocarbonate was synthesized by dialkylation of trithiocarbonate anion with 2,2′-bis(bromomethyl)biphenyl in a two-phase system using an onium salt as a phase-…
Number of citations: 18 www.worldscientific.com

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